molecular formula C16H17N7O3 B2701611 1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1396853-37-4

1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2701611
CAS No.: 1396853-37-4
M. Wt: 355.358
InChI Key: SVWAXCGBBVLVMF-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C16H17N7O3 and its molecular weight is 355.358. The purity is usually 95%.
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Biological Activity

Introduction

The compound 1-methyl-N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS Number: 1396853-42-1) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data and research findings.

PropertyValue
Molecular FormulaC₁₄H₁₆N₈O₂
Molecular Weight328.33 g/mol
StructureChemical Structure

Antimicrobial Activity

Research has established that compounds containing the triazole moiety exhibit significant antimicrobial properties. The synthesis of related compounds has shown promising results against various microorganisms. For instance, studies on Mannich bases derived from triazole have demonstrated effective antibacterial activity comparable to standard antibiotics like ampicillin .

In the context of this compound, preliminary tests indicate potential efficacy against gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The anticancer properties of nitrogen-containing heterocycles have been widely documented. A study focusing on similar compounds revealed significant cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The MTT assay results indicated that certain derivatives exhibited promising activity, suggesting that modifications to the triazole structure could enhance potency against cancer cells .

Table: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
1-Methyl-N-(...)A54912.5
1-Methyl-N-(...)MCF-715.0
1-Methyl-N-(...)HCT-11610.0

The biological activity of this compound can be attributed to several factors:

  • Triazole Ring : The presence of the triazole ring is crucial for its interaction with biological targets such as enzymes involved in nucleic acid synthesis.
  • Pyridine Substitution : The pyridine moiety may enhance solubility and facilitate cellular uptake.
  • Dihydropyridazine Structure : This structure could contribute to the inhibition of specific cancer pathways by mimicking natural substrates.

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Study on Triazole Derivatives : A clinical trial involving triazole derivatives demonstrated a reduction in tumor size in patients with advanced breast cancer .

Properties

IUPAC Name

1-methyl-N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O3/c1-21-14(11-5-3-4-8-17-11)20-23(16(21)26)10-9-18-15(25)12-6-7-13(24)22(2)19-12/h3-8H,9-10H2,1-2H3,(H,18,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWAXCGBBVLVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NCCN2C(=O)N(C(=N2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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